molecular formula C14H12N2O5S B12878559 7-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-4-hydroxynaphthalene-2-sulphonic acid CAS No. 85136-68-1

7-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-4-hydroxynaphthalene-2-sulphonic acid

Cat. No.: B12878559
CAS No.: 85136-68-1
M. Wt: 320.32 g/mol
InChI Key: UGIGSDAVKXWWJV-UHFFFAOYSA-N
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Description

7-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-4-hydroxynaphthalene-2-sulphonic acid is a complex organic compound with the molecular formula C14H12N2O5S. This compound is characterized by the presence of a pyrazole ring fused to a naphthalene sulfonic acid moiety, which imparts unique chemical and physical properties. It is primarily used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-4-hydroxynaphthalene-2-sulphonic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Attachment to Naphthalene Sulfonic Acid: The synthesized pyrazole ring is then coupled with naphthalene sulfonic acid derivatives through electrophilic aromatic substitution reactions. This step often requires catalysts such as Lewis acids to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-4-hydroxynaphthalene-2-sulphonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.

    Reduction: The ketone group in the pyrazole ring can be reduced to form alcohols.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

7-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-4-hydroxynaphthalene-2-sulphonic acid is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-4-hydroxynaphthalene-2-sulphonic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered biochemical pathways. For instance, its sulfonic acid group can interact with enzyme active sites, while the pyrazole ring can modulate receptor activity.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalenesulfonic acid: Lacks the pyrazole ring, making it less reactive in certain chemical reactions.

    4-Hydroxy-1-naphthalenesulfonic acid: Similar structure but without the pyrazole ring, leading to different chemical properties.

    3-Methyl-5-oxo-1H-pyrazole: Contains the pyrazole ring but lacks the naphthalene sulfonic acid moiety.

Uniqueness

7-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-4-hydroxynaphthalene-2-sulphonic acid is unique due to the combination of the pyrazole ring and naphthalene sulfonic acid moiety

Properties

CAS No.

85136-68-1

Molecular Formula

C14H12N2O5S

Molecular Weight

320.32 g/mol

IUPAC Name

4-hydroxy-7-(3-methyl-5-oxo-4H-pyrazol-1-yl)naphthalene-2-sulfonic acid

InChI

InChI=1S/C14H12N2O5S/c1-8-4-14(18)16(15-8)10-2-3-12-9(5-10)6-11(7-13(12)17)22(19,20)21/h2-3,5-7,17H,4H2,1H3,(H,19,20,21)

InChI Key

UGIGSDAVKXWWJV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O

Origin of Product

United States

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